molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No. B1599414
Key on ui cas rn: 3431-62-7
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Patent
US04751328

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[NH2:12][OH:13]>O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:12][OH:13])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further, was stirred at the same temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
crystals thus deposited were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 160.5 g
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751328

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[NH2:12][OH:13]>O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:12][OH:13])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further, was stirred at the same temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
crystals thus deposited were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 160.5 g
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751328

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[NH2:12][OH:13]>O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:12][OH:13])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further, was stirred at the same temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
crystals thus deposited were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 160.5 g
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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